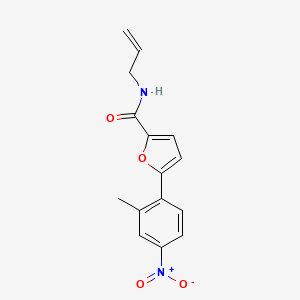![molecular formula C22H22O3 B5233366 4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5233366.png)
4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one is a flavonoid compound that has been extensively studied for its potential therapeutic benefits. This compound is known to possess a variety of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of 4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cancer. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess antioxidant activity, which is believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. It has also been shown to possess anti-inflammatory activity, which is believed to be due to its ability to inhibit the activity of pro-inflammatory cytokines and enzymes. In addition, this compound has been shown to possess anti-cancer activity, which is believed to be due to its ability to induce apoptosis and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one in lab experiments is that it is relatively easy to synthesize and purify. In addition, this compound has been extensively studied, and its biological activities are well characterized. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are many future directions for research on 4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another possible direction is to investigate its mechanism of action in more detail, with the goal of identifying specific signaling pathways that can be targeted for therapeutic benefit. Finally, future research could focus on developing new synthetic methods for this compound, with the goal of improving its yield and purity.
Synthesemethoden
The synthesis of 4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one involves the reaction of 4-hydroxycoumarin with 3-phenylprop-2-en-1-ol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions in acetonitrile, and the product is obtained in good yield after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been studied extensively for its potential therapeutic benefits. This compound has been shown to possess antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied for its potential to treat various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-butyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-2-3-11-18-15-22(23)25-21-16-19(12-13-20(18)21)24-14-7-10-17-8-5-4-6-9-17/h4-10,12-13,15-16H,2-3,11,14H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOMFFXCPUKKBK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5233283.png)
![2-[2-(4-chlorophenyl)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5233289.png)
![11-(3-bromo-4-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233303.png)

![3-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5233321.png)
![2-benzyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5233333.png)
![4-[(4-methyl-1,3-benzothiazol-2-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5233335.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(4-fluorobenzyl)piperidine trifluoroacetate](/img/structure/B5233341.png)
![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5233348.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5233354.png)
![(3S*,4S*)-1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5233379.png)
![N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide](/img/structure/B5233389.png)

